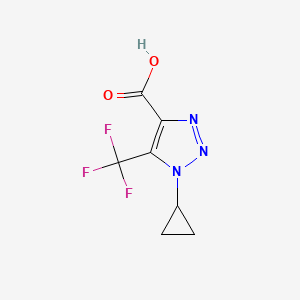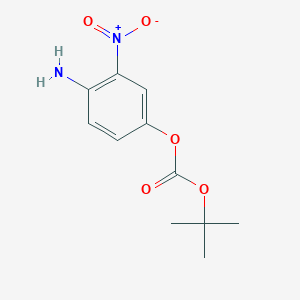
1,6-萘啶-4-胺盐酸盐
描述
“1,6-Naphthyridin-4-amine hydrochloride” is a compound that belongs to the class of heterocyclic compounds known as naphthyridines . Naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Synthesis Analysis
The synthesis of 1,6-naphthyridine derivatives has been a topic of interest in both synthetic and medicinal chemistry fields . The starting materials are transformed into required 1,6-naphthyridines by various methods such as Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .
Molecular Structure Analysis
The molecular structure of “1,6-Naphthyridin-4-amine hydrochloride” is characterized by a fused system of two pyridine rings . This makes it a naphthalene analog of pyridine with one nitrogen atom in each ring .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,6-naphthyridine derivatives include Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .
科学研究应用
抗癌活性
1,6-萘啶-4-胺盐酸盐: 在肿瘤学领域显示出可喜的结果。它通过干扰癌细胞增殖而表现出抗癌特性。 研究表明它对各种癌细胞系有效,并且正在积极研究其在化疗中的潜在用途 .
抗HIV特性
该化合物在抗病毒治疗中也发挥着重要作用,特别是针对人类免疫缺陷病毒 (HIV)。 它已被确定为 HIV 复制的潜在抑制剂,这可能导致艾滋病的新疗法 .
抗菌应用
1,6-萘啶-4-胺盐酸盐的抗菌特性使其成为治疗细菌感染的候选药物。 它抑制有害细菌生长的能力可用于开发新的抗生素 .
止痛效果
研究表明,1,6-萘啶-4-胺盐酸盐可能具有止痛作用,提供疼痛缓解,而没有阿片类药物的成瘾性。 这可能会彻底改变疼痛管理,尤其是针对慢性疼痛状况 .
抗炎用途
该化合物的抗炎活性表明它可用于治疗炎症性疾病。 通过减少炎症,它可能有助于控制诸如关节炎和炎症性肠病 (IBD) 等疾病 .
抗氧化特性
作为抗氧化剂,1,6-萘啶-4-胺盐酸盐有助于中和自由基,自由基与衰老和各种疾病有关。 正在探索其抗氧化能力,以了解其预防氧化应激相关疾病的潜力 .
酪氨酸激酶抑制
1,6-萘啶-4-胺盐酸盐: 已被确定为酪氨酸激酶抑制剂。 这种应用在某些类型癌症的治疗中尤为重要,例如胃肠道间质瘤 (GIST),它可以抑制癌细胞的生长和扩散 .
作用机制
Target of Action
The primary target of 1,6-Naphthyridin-4-amine hydrochloride is the receptor tyrosine kinase AXL . AXL is a key player in many cellular processes, including cell survival, proliferation, and migration . It has emerged as an attractive target in anticancer drug discovery .
Mode of Action
1,6-Naphthyridin-4-amine hydrochloride interacts with its target, AXL, by inhibiting its activity . This inhibition disrupts the normal functioning of AXL, leading to changes in cellular processes that AXL regulates .
Biochemical Pathways
Given its target, it is likely to impact pathways related to cell survival, proliferation, and migration
Pharmacokinetics
One study found that a derivative of 1,6-naphthyridin-4-one, which may have similar properties to 1,6-naphthyridin-4-amine hydrochloride, demonstrated favorable pharmacokinetic properties . The compound was found to be orally bioavailable and exhibited a mean residence time (MRT) of 16.5 hours and an area under the curve (AUC0-∞) of 59,815 ng h/mL in Sprague-Dawley rats . These properties suggest that the compound may have good bioavailability.
Result of Action
The inhibition of AXL by 1,6-Naphthyridin-4-amine hydrochloride can lead to a decrease in cell survival, proliferation, and migration . This can result in the suppression of tumor growth, making 1,6-Naphthyridin-4-amine hydrochloride a potential therapeutic candidate for AXL-targeting cancer treatment .
未来方向
Naphthyridines, including “1,6-Naphthyridin-4-amine hydrochloride”, have a wide range of biological activities which makes them a fascinating object of research with prospects for use in therapeutic purposes . The development of new methods for the synthesis of 1,6-naphthyridine derivatives is an ongoing area of research .
生化分析
Biochemical Properties
1,6-Naphthyridin-4-amine hydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . This inhibition can lead to the modulation of various cellular processes, including cell growth and differentiation. Additionally, 1,6-Naphthyridin-4-amine hydrochloride can bind to DNA and RNA, affecting gene expression and protein synthesis .
Cellular Effects
The effects of 1,6-Naphthyridin-4-amine hydrochloride on cells are diverse and significant. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Furthermore, 1,6-Naphthyridin-4-amine hydrochloride can alter the expression of genes involved in cell cycle regulation, leading to the inhibition of cell proliferation . Its impact on cellular metabolism includes the modulation of metabolic pathways, which can affect the overall energy balance and function of the cell .
Molecular Mechanism
At the molecular level, 1,6-Naphthyridin-4-amine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their target proteins . This inhibition can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular function . Additionally, 1,6-Naphthyridin-4-amine hydrochloride can interact with DNA and RNA, influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
The effects of 1,6-Naphthyridin-4-amine hydrochloride can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 1,6-Naphthyridin-4-amine hydrochloride is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 1,6-Naphthyridin-4-amine hydrochloride vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
1,6-Naphthyridin-4-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and elimination from the body . These interactions can affect metabolic flux and the levels of metabolites, influencing the overall metabolic balance . Understanding the metabolic pathways of 1,6-Naphthyridin-4-amine hydrochloride is essential for optimizing its therapeutic use and minimizing potential side effects .
Transport and Distribution
The transport and distribution of 1,6-Naphthyridin-4-amine hydrochloride within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation within specific cellular compartments and tissues . Understanding the transport and distribution mechanisms of 1,6-Naphthyridin-4-amine hydrochloride is important for optimizing its therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of 1,6-Naphthyridin-4-amine hydrochloride can influence its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and RNA, affecting gene expression and protein synthesis . Understanding the subcellular localization of 1,6-Naphthyridin-4-amine hydrochloride is essential for elucidating its molecular mechanisms and optimizing its therapeutic use .
属性
IUPAC Name |
1,6-naphthyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c9-7-1-4-11-8-2-3-10-5-6(7)8;/h1-5H,(H2,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYXZLOBKCGHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
249889-70-1 | |
| Record name | 1,6-Naphthyridin-4-amine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=249889-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1375785.png)




![tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1375796.png)



![2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide](/img/structure/B1375801.png)


